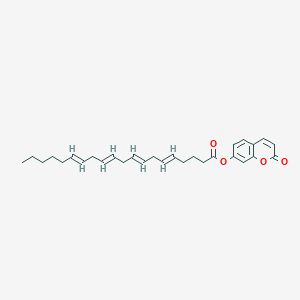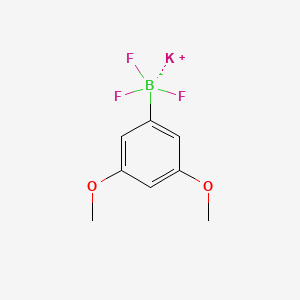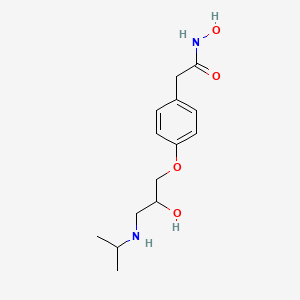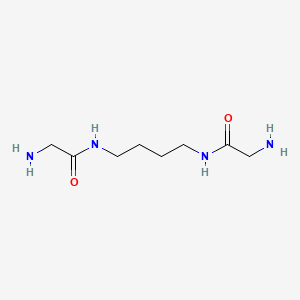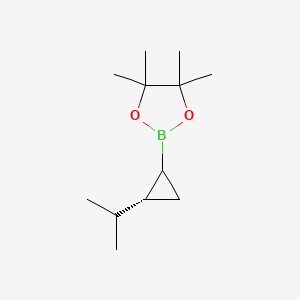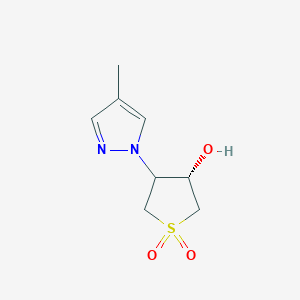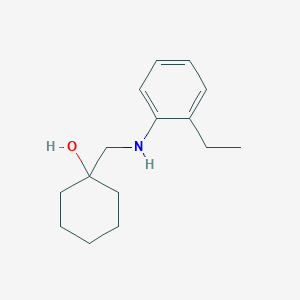![molecular formula C14H14FN3O3S B13347156 4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride CAS No. 21316-07-4](/img/structure/B13347156.png)
4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminobenzyl group, a ureido linkage, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-aminobenzylamine with isocyanates to form the ureido linkage. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminobenzyl and ureido groups.
Hydrolysis: The sulfonyl fluoride moiety is susceptible to hydrolysis, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while hydrolysis results in sulfonic acids.
Scientific Research Applications
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes like human neutrophil elastase, which is implicated in conditions such as acute respiratory distress syndrome.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it valuable in studying biochemical pathways and mechanisms.
Industrial Applications: Its reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the enzyme’s active site, preventing it from catalyzing the hydrolysis of peptide bonds in proteins. This inhibition is crucial in reducing inflammation and tissue damage in certain medical conditions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the sulfonyl group and have similar inhibitory effects on enzymes.
Ureido Compounds: Compounds with ureido linkages exhibit similar reactivity and biological activity.
Aminobenzyl Derivatives: These compounds have comparable structural features and applications in medicinal chemistry.
Uniqueness
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
21316-07-4 |
|---|---|
Molecular Formula |
C14H14FN3O3S |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H14FN3O3S/c15-22(20,21)13-7-5-12(6-8-13)18-14(19)17-9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H2,17,18,19) |
InChI Key |
PLLFJKRKTXPWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



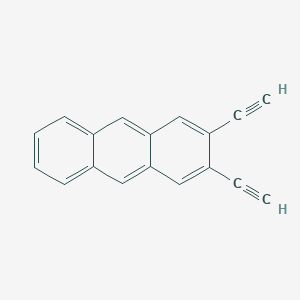
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

